Cas no 2060060-02-6 ({1-2-amino-1-(4-nitrophenyl)ethylcyclobutyl}methanol)

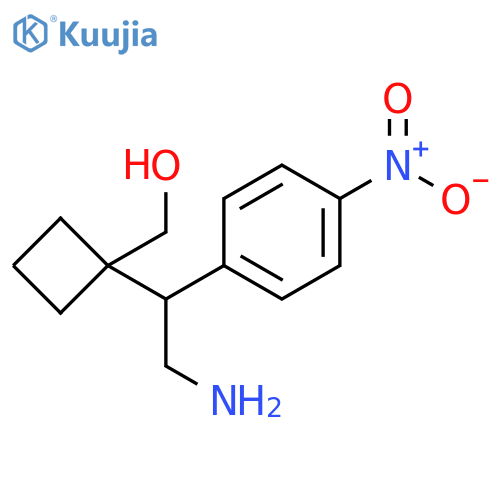

2060060-02-6 structure

商品名:{1-2-amino-1-(4-nitrophenyl)ethylcyclobutyl}methanol

CAS番号:2060060-02-6

MF:C13H18N2O3

メガワット:250.293623447418

MDL:MFCD30487086

CID:5154152

PubChem ID:137702985

{1-2-amino-1-(4-nitrophenyl)ethylcyclobutyl}methanol 化学的及び物理的性質

名前と識別子

-

- Cyclobutanemethanol, 1-[2-amino-1-(4-nitrophenyl)ethyl]-

- {1-2-amino-1-(4-nitrophenyl)ethylcyclobutyl}methanol

-

- MDL: MFCD30487086

- インチ: 1S/C13H18N2O3/c14-8-12(13(9-16)6-1-7-13)10-2-4-11(5-3-10)15(17)18/h2-5,12,16H,1,6-9,14H2

- InChIKey: RVISPVKGBIDBNV-UHFFFAOYSA-N

- ほほえんだ: C1(C(C2=CC=C([N+]([O-])=O)C=C2)CN)(CO)CCC1

{1-2-amino-1-(4-nitrophenyl)ethylcyclobutyl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-331207-1.0g |

{1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol |

2060060-02-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-331207-10.0g |

{1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol |

2060060-02-6 | 10.0g |

$5774.0 | 2023-02-23 | ||

| Enamine | EN300-331207-0.05g |

{1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol |

2060060-02-6 | 0.05g |

$1129.0 | 2023-09-04 | ||

| Enamine | EN300-331207-0.5g |

{1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol |

2060060-02-6 | 0.5g |

$1289.0 | 2023-09-04 | ||

| Enamine | EN300-331207-10g |

{1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol |

2060060-02-6 | 10g |

$5774.0 | 2023-09-04 | ||

| Enamine | EN300-331207-1g |

{1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol |

2060060-02-6 | 1g |

$1343.0 | 2023-09-04 | ||

| Enamine | EN300-331207-0.1g |

{1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol |

2060060-02-6 | 0.1g |

$1183.0 | 2023-09-04 | ||

| Enamine | EN300-331207-0.25g |

{1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol |

2060060-02-6 | 0.25g |

$1235.0 | 2023-09-04 | ||

| Enamine | EN300-331207-2.5g |

{1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol |

2060060-02-6 | 2.5g |

$2631.0 | 2023-09-04 | ||

| Enamine | EN300-331207-5.0g |

{1-[2-amino-1-(4-nitrophenyl)ethyl]cyclobutyl}methanol |

2060060-02-6 | 5.0g |

$3894.0 | 2023-02-23 |

{1-2-amino-1-(4-nitrophenyl)ethylcyclobutyl}methanol 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

2060060-02-6 ({1-2-amino-1-(4-nitrophenyl)ethylcyclobutyl}methanol) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 857369-11-0(2-Oxoethanethioamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量